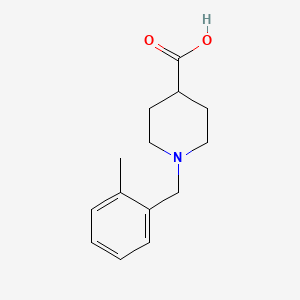

1-(2-Methylbenzyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

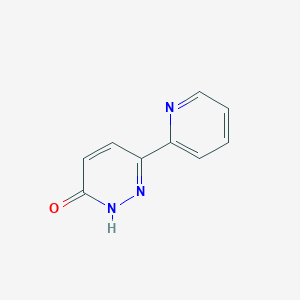

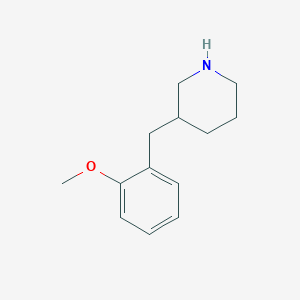

“1-(2-Methylbenzyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H19NO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carboxylic acid group and a 2-methylbenzyl group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(2-Methylbenzyl)piperidine-4-carboxylic acid is involved in various synthetic processes and chemical transformations. For example:

- It is a component in the synthesis of oxindole via palladium-catalyzed CH functionalization, where it contributes to medicinal chemistry synthesis and acts as an inhibitor for the serine palmitoyl transferase enzyme (Magano et al., 2014).

- Its derivatives, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, have been studied for their crystal structure and bioactivity, demonstrating inhibitory activities against fungi (Xue Si-jia, 2011).

- It plays a role in the reaction between glutaric anhydride and N-benzylidenebenzylamine, leading to new substituted piperidin-2-ones with expected pharmaceutical activities (Burdzhiev & Stanoeva, 2006).

Pharmacological Applications

- Piperidine-4-carboxylic acid derivatives are evaluated for their potential as anticancer agents. These derivatives, after undergoing specific chemical transformations, have shown promising results in inhibiting cancer cell growth (Rehman et al., 2018).

- The compound also plays a role in the development of Aurora kinase inhibitors, which are potentially useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Analytical and Material Science Applications

- The compound's derivatives are used in the analytical and spectral study of organic ligands containing the furan ring. These studies are significant for understanding the antimicrobial activity of these compounds (Patel, 2020).

Anti-HIV-1 Activity

- This compound derivatives are incorporated in the development of CCR5 antagonists to inhibit HIV-1 envelope-mediated membrane fusion, demonstrating significant potential in HIV-1 treatment (Imamura et al., 2006).

Enzyme Inhibition for Cancer Treatment

- Derivatives of this compound have been investigated for their ability to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), a valuable target for hormone-dependent tumors like prostate and breast cancers (Cheng et al., 2011).

Orientations Futures

The future directions for research on “1-(2-Methylbenzyl)piperidine-4-carboxylic acid” and similar piperidine derivatives involve the development of fast and cost-effective methods for their synthesis. Additionally, there is interest in discovering and biologically evaluating potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-4-2-3-5-13(11)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPNQYHURBUWEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407662 |

Source

|

| Record name | 1-(2-methylbenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897094-25-6 |

Source

|

| Record name | 1-(2-methylbenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1366126.png)

![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)

![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)